molecular formula C5H5N3O3 B2375338 1-(4-Nitro-1H-pyrazol-5-yl)ethanone CAS No. 2228374-35-2

1-(4-Nitro-1H-pyrazol-5-yl)ethanone

Cat. No.: B2375338
CAS No.: 2228374-35-2
M. Wt: 155.113
InChI Key: LJGXIJAVQQCOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitro-1H-pyrazol-5-yl)ethanone is an organic compound with the molecular formula C5H5N3O3. It is a derivative of pyrazole, characterized by the presence of a nitro group at the 4-position and an ethanone group at the 5-position of the pyrazole ring.

Scientific Research Applications

1-(4-Nitro-1H-pyrazol-5-yl)ethanone has several scientific research applications:

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Preparation Methods

The synthesis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone typically involves the nitration of pyrazole derivatives followed by acetylation. One common method includes the reaction of 4-nitropyrazole with acetic anhydride under acidic conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts .

Chemical Reactions Analysis

1-(4-Nitro-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.

Comparison with Similar Compounds

1-(4-Nitro-1H-pyrazol-5-yl)ethanone can be compared with other similar compounds, such as:

    1-(1H-pyrazol-4-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Acetylpyrazole: Similar structure but without the nitro group, leading to different chemical and biological properties.

    1-(4-Amino-1H-pyrazol-5-yl)ethanone:

Properties

IUPAC Name

1-(4-nitro-1H-pyrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-3(9)5-4(8(10)11)2-6-7-5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGXIJAVQQCOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228374-35-2
Record name 1-(4-nitro-1H-pyrazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.